molecular formula C22H20FNO B1183977 N,N-dibenzyl-2-(2-fluorophenyl)acetamide

N,N-dibenzyl-2-(2-fluorophenyl)acetamide

Cat. No.: B1183977
M. Wt: 333.406
InChI Key: GKNWNMGNZVTLEO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a central acetamide backbone substituted with a 2-fluorophenyl group at the α-carbon and two benzyl groups attached to the nitrogen atoms.

Properties

Molecular Formula

C22H20FNO

Molecular Weight

333.406

IUPAC Name

N,N-dibenzyl-2-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H20FNO/c23-21-14-8-7-13-20(21)15-22(25)24(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-14H,15-17H2

InChI Key

GKNWNMGNZVTLEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituents, emphasizing differences in functional groups and their implications:

Compound Name Substituents/Modifications Key Features Reference
N,N-Dibenzyl-2-((N-methyl-3-nitrophenyl)sulfonamido)acetamide Sulfonamido group, nitro substituent Enhanced electron-withdrawing effects; lower yield (44%) due to steric hindrance
N,N′-((2-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) Bis-acetamide, 2-fluorophenyl, 4-chlorophenyl Increased halogen content may improve stability; higher yield (63%)
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide Difluorophenyl, diphenyl groups Crystal packing stabilized by intramolecular H-bonds; dihedral angles affect conformation
N-(2-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole, furyl, sulfanyl groups Enhanced solubility via sulfur; potential for heterocyclic interactions
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide Dimethylphenyl, diphenyl groups Steric hindrance from methyl groups; π-π interactions in crystal structure

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance stability but may reduce reactivity. The 2-fluorophenyl group in the target compound likely increases resistance to metabolic degradation compared to non-fluorinated analogs.
  • Synthetic Yields : Yields for related compounds range from 44% to 63%, suggesting that the target compound’s synthesis may require optimization to balance steric and electronic effects .
Physicochemical and Crystallographic Properties
  • Crystal Packing : Fluorinated acetamides often exhibit intramolecular hydrogen bonds (e.g., C–H···O) and π-π interactions, as seen in N-(3,4-difluorophenyl)-2,2-diphenylacetamide . The target compound’s dibenzyl groups may promote similar interactions, enhancing crystalline stability.
  • Melting Points : Fluorinated derivatives like N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (Ocfentanil) exhibit higher melting points (>400 K) due to strong intermolecular forces, suggesting the target compound may share this trait .

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